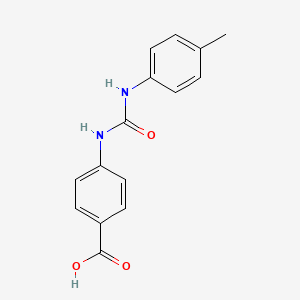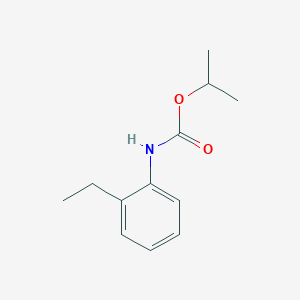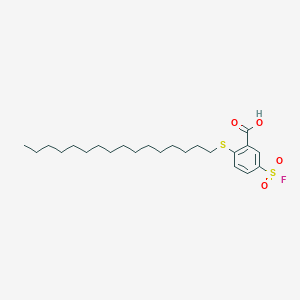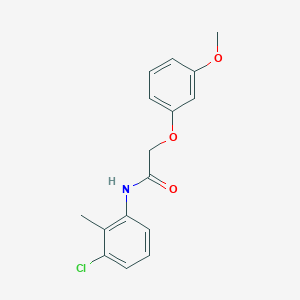
4-(3-(p-Tolyl)ureido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(p-Tolyl)ureido)benzoic acid is an organic compound that belongs to the class of ureido-benzoic acids It is characterized by the presence of a benzoic acid moiety linked to a urea derivative, specifically a p-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(p-Tolyl)ureido)benzoic acid typically involves the reaction of p-tolyl isocyanate with 4-aminobenzoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through the formation of a urea linkage between the p-tolyl isocyanate and the amino group of 4-aminobenzoic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(p-Tolyl)ureido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzoic acid moiety, while substitution reactions can introduce new functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-(3-(p-Tolyl)ureido)benzoic acid has several scientific research applications, including:
Supramolecular Chemistry: The compound’s ability to form hydrogen bonds makes it useful in the design of supramolecular assemblies and materials.
Material Science: It can be used in the development of new materials with specific mechanical properties due to its unique structural features.
Biological Studies:
Wirkmechanismus
The mechanism of action of 4-(3-(p-Tolyl)ureido)benzoic acid involves its ability to form hydrogen bonds with other molecules. This property is crucial in its role in supramolecular chemistry, where it can self-assemble into larger structures. The molecular targets and pathways involved in its interactions depend on the specific application and the molecules it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((3-(p-Tolyl)ureido)methyl)benzoic acid: Similar in structure but with a methyl group attached to the benzoic acid moiety.
p-Toluenesulfonic acid: While not a ureido-benzoic acid, it shares the p-tolyl group and is used in various chemical reactions.
Uniqueness
4-(3-(p-Tolyl)ureido)benzoic acid is unique due to its specific combination of a urea linkage and a benzoic acid moiety, which imparts distinct chemical and physical properties. Its ability to form strong hydrogen bonds makes it particularly valuable in supramolecular chemistry and material science applications.
Eigenschaften
CAS-Nummer |
74088-10-1 |
|---|---|
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
4-[(4-methylphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-10-2-6-12(7-3-10)16-15(20)17-13-8-4-11(5-9-13)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) |
InChI-Schlüssel |
WODLDMFJGZDJHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11960216.png)


![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)





![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)




